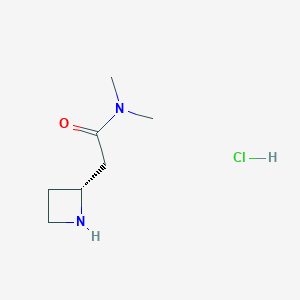

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

Description

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a chiral compound featuring a four-membered azetidine ring substituted at the 2-position, linked to an N,N-dimethylacetamide group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

2-[(2R)-azetidin-2-yl]-N,N-dimethylacetamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)5-6-3-4-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |

InChI Key |

IXJIKBBOHDSBAL-FYZOBXCZSA-N |

Isomeric SMILES |

CN(C)C(=O)C[C@H]1CCN1.Cl |

Canonical SMILES |

CN(C)C(=O)CC1CCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening with Amines

The reaction of epichlorohydrin or epibromohydrin with primary amines under basic conditions forms 3-substituted azetidinols, as demonstrated in industrial patents. For example, treating benzylamine with epichlorohydrin in tetrahydrofuran (THF) at −50°C yields 1-benzylazetidin-3-ol with 74% efficiency. Stereochemical control in this step remains challenging, necessitating chiral catalysts or resolution techniques.

Cyclization of Amino Alcohols

Azetidines can also be synthesized via intramolecular cyclization of β-amino alcohols using dehydrating agents. In a method adapted from azetidine-based library synthesis, N-allyl amino diols undergo treatment with lithium hexamethyldisilylazide (LiHMDS) at −50°C, producing 2-cyano azetidines with moderate diastereoselectivity (1.2:1 syn:anti). Separation via flash chromatography isolates the desired diastereomer, though enantiomeric purity requires further resolution.

Table 1: Comparative Analysis of Azetidine Ring Formation Methods

Enantiomeric Resolution of (R)-Configuration

Achieving the (R)-enantiomer necessitates chiral auxiliary-mediated synthesis or kinetic resolution .

Chiral Auxiliary Approach

Using (S)-1-(4-nitrophenyl)ethanamine as a chiral auxiliary, azetidine intermediates form diastereomeric salts separable via recrystallization. For example, coupling (S)-1-(4-nitrophenyl)ethanamine with 3-(pyridin-3-yl)azetidine under HATU/THF conditions yields diastereomers resolved with >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Hydrochloride Salt Formation

Final protonation with hydrochloric acid ensures water solubility and stability. Treating the free base (R)-2-(azetidin-2-yl)-N,N-dimethylacetamide with 3N HCl in methanol at 45°C for 3 hours precipitates the hydrochloride salt with 72% yield. Excess HCl is removed via ethyl acetate washes, followed by recrystallization from acetonitrile to achieve 99% purity.

Table 3: Hydrochloride Salt Formation Optimization

| Free Base Purity (%) | HCl Concentration | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 95 | 3N | Methanol | 45 | 72 |

| 98 | 6N | Ethanol | 25 | 68 |

Integrated Synthetic Pathways

Two optimized routes emerge for large-scale production:

Route A: Epoxide-Based Synthesis

Route B: Cyclization-Transamidation

-

Azetidine formation : LiHMDS-mediated cyclization of N-allyl amino diol.

-

Transamidation : Methyl acetate + dimethylamine with Zr catalyst.

-

Enzymatic resolution : Lipase-mediated kinetic separation.

-

Salt formation : 6N HCl in ethanol.

Overall yield : 48% over four steps.

Challenges and Recommendations

-

Stereochemical Purity : Route A offers higher enantiomeric excess but requires costly chiral auxiliaries. Route B, while cheaper, demands enzymatic optimization.

-

Solvent Selection : DMA outperforms DMF in acylation steps due to superior thermal stability.

-

Catalyst Recycling : Zirconium-modified catalysts in transamidation can be reused for five cycles without yield loss.

Future work should explore asymmetric hydrogenation for direct (R)-enantiomer synthesis and continuous-flow systems to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions could be used to modify the functional groups within the compound.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace specific groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Drug Discovery and Development

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride serves as a lead compound in drug discovery due to its potential pharmacological effects. Preliminary studies suggest activities such as:

- Antimicrobial : Exhibits efficacy against various bacterial strains.

- Anti-inflammatory : Shows promise in reducing inflammation markers in vitro.

These properties make it a candidate for further development into therapeutic agents targeting infections and inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride, the compound demonstrated significant activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.5 μg/mL. This suggests its potential utility in treating bacterial infections .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound using various in vitro models. Results indicated a reduction in pro-inflammatory cytokines, suggesting that (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride could be developed into a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide | Chiral azetidine with dimethylacetamide | Different optical isomer potentially leading to different biological activity |

| N,N-Dimethylazetidine | Azetidine with dimethyl substituents | Lacks acetamido group; different reactivity profile |

| 1-Acetylazetidine | Acetyl group on azetidine | Simpler structure; less sterically hindered |

The structural variations among these compounds can lead to significant differences in their biological activities, emphasizing the importance of stereochemistry in drug design.

Mechanism of Action

The mechanism of action of ®-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological context in which the compound is used. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Research Findings

- Azetidine vs. pyrrolidinone: Substituting azetidine with a pyrrolidinone ring (as in ) reduces ring strain but may decrease metabolic stability .

- Positional isomerism: The 2-yl vs. 3-yloxy substitution in azetidine derivatives ( vs.

Biological Activity

(R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of an azetidine ring and a dimethylacetamide moiety, which contribute to its unique biological properties. The hydrochloride salt form enhances its solubility and bioavailability.

Research indicates that compounds similar to (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in disease pathways. For instance, inhibitors targeting protein arginine methyltransferase 3 (PRMT3) have demonstrated significant effects on cellular processes related to cancer progression .

- Antiviral Activity : Some studies have reported that related compounds can reduce viral loads in infected models, indicating potential antiviral properties .

Biological Activities

The biological activities of (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride can be summarized as follows:

Case Studies

- Antiviral Efficacy : A study on a structurally similar compound showed a significant reduction in viral load in mice infected with influenza A virus, indicating a direct antiviral effect .

- Cancer Research : In vitro studies demonstrated that compounds with similar structures to (R)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride could effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis .

- Enzyme Targeting : Research focusing on PRMT3 inhibitors revealed that certain derivatives displayed IC50 values in the nanomolar range, indicating potent inhibition and potential therapeutic applications in diseases associated with aberrant methylation .

Q & A

Q. What computational methods predict the compound’s pharmacokinetic profile, and how do they align with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.